7-Methylquinoline-3-carboxylic acid
Description
Significance of Quinoline (B57606) Carboxylic Acids in Contemporary Chemical Research
Quinoline, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold in numerous areas of chemical research. numberanalytics.com Its derivatives are particularly crucial in medicinal chemistry and materials science. numberanalytics.comresearchgate.net Quinoline carboxylic acids, a specific class of these derivatives, are recognized as vital structures in synthetic medicinal chemistry. researchgate.net The presence of the carboxylic acid group allows for further modifications, making quinoline-4-carboxylic acid, for example, a key building block in the synthesis of more complex derivative compounds. ui.ac.id
The versatility of the quinoline framework has led to its incorporation into a wide array of pharmacologically active molecules. numberanalytics.comresearchgate.net Research has demonstrated that quinoline-based compounds exhibit a broad spectrum of biological activities, and many approved drugs are based on this core structure. researchgate.net Specifically, various quinoline carboxylic acid derivatives have been investigated for their potential as antiproliferative, anti-inflammatory, and antioxidative agents. nih.govnih.gov The development of efficient synthetic methods for these compounds is driven by their potential to produce structurally diverse derivatives for applications in drug discovery and the creation of novel materials. researchgate.netwikipedia.org
Historical Context of Quinoline Synthesis Relevant to 7-Methylquinoline-3-carboxylic Acid Frameworks
The synthesis of the quinoline ring system dates back to the 19th century, with the first isolation from coal tar in 1834. numberanalytics.comwikipedia.org Over the years, several named reactions have been developed to construct this heterocyclic framework, many of which remain relevant for preparing substituted quinolines like this compound. iipseries.org
These classical methods, each with its own set of reactants and conditions, provide pathways to differently substituted quinoline products.
| Synthesis Method | Description | Year Reported |
| Doebner-von Miller Reaction | Involves the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds, catalyzed by an acid. wikipedia.orgsynarchive.com This method is a modification of the Skraup synthesis. slideshare.net | 1881 synarchive.com |
| Pfitzinger Reaction | The reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to yield substituted quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This method is highly valuable for producing cinchoninic acids. electronicsandbooks.com | 1886 wikipedia.org |
| Combes Quinoline Synthesis | This method uses the condensation of a primary arylamine with a β-diketone, followed by an acid-catalyzed ring closure of the Schiff base intermediate to form substituted quinolines. wikipedia.orgdrugfuture.com | 1888 wikipedia.org |
| Friedländer Synthesis | Involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically in the presence of a base. numberanalytics.compharmaguideline.com | Not specified |
| Skraup Synthesis | One of the earliest methods, it involves reacting aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). numberanalytics.comiipseries.org | 1880 numberanalytics.com |
These foundational synthetic strategies have been continuously modified and improved to enhance yields, accommodate a wider range of substrates, and employ more environmentally friendly conditions. researchgate.netimist.ma For instance, the Doebner reaction has been adapted for the synthesis of substituted quinolines from anilines that have electron-withdrawing groups, which typically give low yields in the conventional reaction. nih.gov Similarly, the Pfitzinger reaction has been widely used for the synthesis of numerous bioactive molecules and drug intermediates. researchgate.net
Overview of Academic Research Trajectories for this compound and its Analogues
The academic research surrounding this compound and its analogues is primarily focused on their potential biological activities. While specific studies on this compound itself are limited in the public domain, the broader classes of quinoline-3-carboxylic acids and quinoline-4-carboxylic acids have been the subject of extensive investigation. researchgate.netnih.gov
Research into quinoline-3-carboxylic acid derivatives has explored their potential as antiproliferative agents. For example, a study on 2,4-disubstituted quinoline-3-carboxylic acid derivatives found that they exhibited micromolar inhibition against cancer cell lines with improved selectivity compared to their ester precursors. nih.gov Another study highlighted that quinoline-3-carboxylic acid was among several quinoline derivatives showing significant growth inhibition capacity against a mammary cancer cell line. nih.gov
The synthesis of analogues remains a key research trajectory. elsevierpure.com For instance, novel quinoline-4-carboxylate (B1235159) derivatives have been synthesized from quinoline-4-carboxylic acid as the starting material. researchgate.net The modification of the carboxylic acid group is a common strategy to develop new chemical entities with potentially enhanced biological profiles. ui.ac.id Research has also focused on improving the synthesis of the quinoline-4-carboxylic acid core itself, with modern approaches involving green chemistry principles like the use of efficient catalysts, microwave irradiation, and one-pot procedures to overcome the limitations of traditional methods. researchgate.netimist.ma
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methylquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-2-3-8-5-9(11(13)14)6-12-10(8)4-7/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJHXTZODJCAGBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(C=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50589178 | |
| Record name | 7-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948291-17-6 | |
| Record name | 7-Methyl-3-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=948291-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50589178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylquinoline-3-carboxylic acid | |
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Advanced Synthetic Methodologies for 7 Methylquinoline 3 Carboxylic Acid and Its Structural Analogues
Strategic Approaches to the Quinoline (B57606) Core with Methyl Substitution at Position 7
The initial and critical phase in the synthesis of 7-methylquinoline-3-carboxylic acid involves the construction of the 7-methylquinoline (B44030) core. Classical synthetic reactions, with modern adaptations, are employed to achieve this foundational structure.
Skraup Synthesis and its Adaptations for 7-Methylquinoline Precursors
The Skraup synthesis is a fundamental method for quinoline synthesis, involving the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. organicreactions.org For the preparation of 7-methylquinoline, m-toluidine (B57737) is used as the aromatic amine precursor. The reaction typically yields a mixture of 7-methylquinoline and its isomer, 5-methylquinoline. brieflands.com
The archetypal Skraup reaction is known for its often violent nature. wikipedia.org However, modifications have been developed to mitigate this and improve yields. One such adaptation involves the substitution of acetylated amines for the free bases, which has been shown to substantially increase the yield and reduce the violence of the reaction. cdnsciencepub.com Another modification that can reduce the harshness of the reaction and increase yields is altering the method of bringing the reactants together. cdnsciencepub.com
The general mechanism of the Skraup synthesis is believed to involve the dehydration of glycerol by sulfuric acid to form acrolein. This is followed by a conjugate addition of the aniline (B41778) derivative to the acrolein. Subsequent cyclization and oxidation lead to the formation of the quinoline ring system. nih.gov
Table 1: Comparison of Skraup Synthesis Adaptations
| Adaptation | Key Feature | Advantage |
|---|---|---|
| Use of Acetylated Amines | Acetanilide derivative used instead of free aniline. | Increased yield, reduced reaction violence. cdnsciencepub.com |
| Modified Reactant Addition | Controlled mixing of reactants. | Reduced reaction violence, increased yield. cdnsciencepub.com |
Pfitzinger Reaction and Related Cyclization Strategies for Quinolines with Carboxylic Acid at Position 3
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids by reacting isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.org The reaction mechanism involves the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide, to form a keto-acid intermediate. This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the substituted quinoline. wikipedia.org
While the traditional Pfitzinger reaction yields quinoline-4-carboxylic acids, modifications and related cyclization strategies can be employed to access quinolines with carboxylic acid functionality at other positions, including position 3. For instance, the Doebner reaction, which combines an aniline, an aldehyde, and pyruvic acid, yields 2-substituted quinoline-4-carboxylic acids. nih.gov
Recent advances in quinoline synthesis have also focused on transition metal-catalyzed C-H activation pathways. These methods offer regioselective routes to quinoline carboxylates under mild conditions. For example, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the synthesis of quinoline carboxylates. mdpi.com
Targeted Carboxylation Reactions at Position 3
Once the 7-methylquinoline core is established, the next critical step is the introduction of a carboxylic acid group at the C3 position. This can be achieved through various targeted carboxylation reactions.
Oxidation Methodologies for Carboxylic Acid Formation
Oxidation of a pre-existing functional group on the quinoline ring is a common strategy for introducing a carboxylic acid. For instance, the oxidation of a methyl group at the 3-position would yield the desired carboxylic acid. Strong oxidizing agents like potassium permanganate or chromic acid can be used to oxidize alkyl side chains on the quinoline ring to carboxylic acids. biosynce.com
The oxidation of quinoline itself can lead to different products depending on the reaction conditions. For example, oxidation can occur at the nitrogen atom to form a quinoline N-oxide, or on the carbon atoms of the rings to yield quinoline carboxylic acids. biosynce.com The synthesis of quinoline-2-carboxylic acid can be achieved by the oxidation of 2-methylquinoline. biosynce.com
Enzymatic oxidation offers a greener and more selective alternative for the functionalization of quinolines. Quinoline 2-oxidoreductase, a molybdenum-containing hydroxylase, is involved in the microbial catabolism of quinoline and is responsible for the oxidation at the C-2 position.
Hydrolysis of Ester Precursors and Challenges with Steric Hindrance (e.g., C3 Methyl)
A widely used method for obtaining carboxylic acids is the hydrolysis of their corresponding esters. In the context of this compound synthesis, a 7-methylquinoline-3-carboxylate ester would be a key intermediate. This ester can be synthesized through various methods, including the aforementioned cyclization strategies employing ester-containing starting materials.
The hydrolysis of the ester to the carboxylic acid is typically carried out under acidic or basic conditions. However, the presence of substituents on the quinoline ring, particularly near the ester group, can introduce steric hindrance, making hydrolysis more challenging. For example, a methyl group at the C2 or C4 position could sterically hinder the approach of the hydroxide ion or hydronium ion to the ester carbonyl, slowing down the rate of hydrolysis. While the methyl group is at the C7 position in the target molecule, steric hindrance from other parts of the molecule or from substituents in related analogues could be a factor to consider.
Decarboxylation Reactions of Related Quinolines
Decarboxylation reactions, the removal of a carboxyl group, can be a strategic step in the synthesis of quinoline derivatives. For instance, a dicarboxylic acid precursor could be selectively decarboxylated to yield the desired monocarboxylic acid. The synthesis of substituted 3-quinoline carboxylic acids can be achieved from functionalized quinolines through carbonylation followed by selective decarboxylation. google.com
The copper-quinoline decarboxylation reaction is a well-known method, typically performed by heating an aromatic carboxylic acid in a quinoline solution with copper powder or copper salts. datapdf.com Studies have shown that cuprous ion is the active catalyst in this reaction. datapdf.com The reaction is believed to proceed through the formation of an organocopper intermediate.
Table 2: Summary of Carboxylation and Related Reactions
| Reaction Type | Description | Key Considerations |
|---|---|---|
| Oxidation | Introduction of a carboxylic acid by oxidizing a side chain. biosynce.com | Choice of oxidizing agent, potential for side reactions. |
| Ester Hydrolysis | Conversion of an ester to a carboxylic acid. | Potential for steric hindrance affecting reaction rate. |
| Decarboxylation | Removal of a carboxyl group, often from a dicarboxylic acid precursor. google.com | Reaction conditions, catalyst choice (e.g., copper). datapdf.com |
Derivatization and Functionalization Strategies of the this compound Scaffold
The this compound core is a versatile scaffold that allows for a variety of chemical modifications. These modifications can be directed at the carboxylic acid group at the C3 position or at various positions on the quinoline ring system itself. Such derivatization is key to modulating the molecule's properties for various applications in materials science and medicinal chemistry. Strategies for functionalization include transformations of the carboxyl group, electrophilic and nucleophilic substitutions on the aromatic rings, and metal-catalyzed cross-coupling reactions to build more complex molecular architectures.
Amidation and Esterification Reactions for Carboxylic Acid Modifications
The carboxylic acid functional group is a prime site for modification through amidation and esterification. These reactions convert the carboxylic acid into amides and esters, respectively, which can alter the molecule's steric and electronic properties.
Amidation: The direct condensation of a carboxylic acid with an amine to form an amide typically requires harsh conditions (temperatures >160 °C) to overcome the formation of a non-reactive ammonium carboxylate salt. mdpi.comencyclopedia.pub To achieve this transformation under milder conditions, coupling reagents are often employed. Dicyclohexylcarbodiimide (DCC) is a common reagent that activates the carboxylic acid, making the hydroxyl group a better leaving group and facilitating nucleophilic attack by a primary or secondary amine to yield the corresponding amide. libretexts.org Another approach involves the use of catalytic systems. For instance, cooperative catalysis with a Lewis acid like Fe₃O₄ and a nucleophilic base such as DABCO has been shown to facilitate N-methyl amidation. nih.gov
Esterification: The Fischer esterification is a classic method for converting carboxylic acids to esters, typically by reacting the acid with an excess of an alcohol under strong acid catalysis. libretexts.org This equilibrium-driven reaction is pushed toward the product by using the alcohol as the solvent. libretexts.org For substrates that may be sensitive to strong acids, alternative methods are available. Lewis acids, such as bismuth(III) compounds (e.g., Bi(OTf)₃), can catalyze esterification, often with lower waste production than traditional methods. rug.nl Supported iron oxide nanoparticles have also been demonstrated as efficient and recoverable catalysts for the esterification of various carboxylic acids under solvent-free conditions. mdpi.com
The selection of a specific method for the amidation or esterification of this compound would depend on the desired derivative and the compatibility of other functional groups on the reacting partners.
Table 1: Selected Methods for Carboxylic Acid Modification
| Transformation | Reagent/Catalyst | Conditions | Product |
|---|---|---|---|
| Amidation | Dicyclohexylcarbodiimide (DCC) / Amine | Mild, room temperature | Secondary or Tertiary Amide |
| N-Methyl Amidation | DABCO / Fe₃O₄ / Methyl isothiocyanate | 85 °C, 48 hours | N-Methyl Amide |
| Esterification | Alcohol / Strong Acid (e.g., H₂SO₄) | Reflux in excess alcohol | Ester |
| Esterification | Alcohol / FeNP@SBA-15 | Methanol reflux, 6 hours | Ester |
Halogenation and Other Electrophilic Aromatic Substitutions
Electrophilic aromatic substitution (EAS) on the quinoline ring system is a key strategy for introducing functional groups that can serve as handles for further modifications. masterorganicchemistry.com In quinoline, the benzene (B151609) ring (carbocycle) is more electron-rich than the pyridine (B92270) ring and is therefore more susceptible to electrophilic attack. imperial.ac.ukquimicaorganica.org
The reaction is highly regioselective, with electrophiles preferentially attacking the C5 and C8 positions. imperial.ac.ukquimicaorganica.org This preference is due to the superior stability of the Wheland intermediate formed upon attack at these positions, where the positive charge can be delocalized over two rings without disrupting the aromaticity of the pyridine ring. quimicaorganica.org
For direct halogenation, metal-free protocols have been developed. An operationally simple method for the C5-H halogenation of 8-substituted quinolines uses trihaloisocyanuric acids as the halogen source at room temperature, proceeding with high regioselectivity. While this specific example involves an 8-substituted quinoline, the principles of controlling regioselectivity in electrophilic substitutions are applicable.
Table 2: Regioselectivity in Electrophilic Aromatic Substitution of Quinolines
| Reaction | Reagent | Position(s) of Attack | Rationale |
|---|---|---|---|
| General EAS | E⁺ | C5 and C8 | Most stable cationic intermediate. quimicaorganica.org |
| Nitration of 7-methylquinoline | HNO₃ / H₂SO₄ | C8 | Directing effect of C7-methyl group. brieflands.com |
| Halogenation | Trihaloisocyanuric acid | C5 (on 8-substituted quinolines) | Remote C-H functionalization. |
Nucleophilic Substitutions on Halogenated Quinoline Carboxylic Acids (e.g., at C2, C6, C7)
Nucleophilic aromatic substitution (SNAAr) provides a pathway to introduce a wide range of nucleophiles onto the quinoline scaffold. The reactivity of a halogenated quinoline towards nucleophiles is highly dependent on the position of the halogen.
Halogens at the C2 and C4 positions are significantly activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen, which can stabilize the negative charge of the Meisenheimer intermediate. iust.ac.ir In contrast, halogens on the carbocyclic ring (e.g., at C6 or C7) behave similarly to those on halobenzene and are generally unreactive towards nucleophiles unless under harsh conditions or if activated by other electron-withdrawing groups. iust.ac.ir
Therefore, if this compound were halogenated at the C2 position, it would readily undergo substitution with various nucleophiles such as amines, alkoxides, and thiolates. For instance, a one-pot protocol involving the Williamson reaction of ethyl 2-(halomethyl)quinoline-3-carboxylates with 8-hydroxyquinolines, followed by hydrolysis, has been used to synthesize complex bisquinoline carboxylic acids, demonstrating nucleophilic substitution at a position alpha to the nitrogen. researchgate.net
Substitution at a halogenated C6 or C7 position would be more challenging and would likely require metal catalysis (see section 2.3.4) or the use of very strong nucleophiles like sodium amide. iust.ac.ir
Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems
Metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of extended conjugated systems from halogenated quinoline precursors. masterorganicchemistry.com The most common reactions in this class are the Suzuki, Heck, and Sonogashira couplings.
The Suzuki reaction couples an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl structures. For example, a 4-halo-quinoline can be coupled with various boronic acids using a palladium acetate catalyst to yield arylated quinolines. researchgate.net A decarbonylative Suzuki coupling has also been reported, which directly uses heterocyclic carboxylic acids as coupling partners. organic-chemistry.org
The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene, also catalyzed by palladium. organic-chemistry.orgmdpi.com This reaction is a valuable method for synthesizing substituted alkenes and has broad applicability.
The Sonogashira reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in the synthesis of aryl alkynes. Modified Sonogashira protocols that are copper- and amine-free have been developed for the functionalization of quinoline motifs. researchgate.net Studies have shown that in dihaloquinolines, such as 2-bromo-4-iodo-quinoline, the coupling reaction occurs regioselectively at the more reactive iodide position. libretexts.org
For a halogenated derivative of this compound, these coupling reactions could be used to introduce aryl, vinyl, or alkynyl substituents at the position of the halogen, thereby extending the π-conjugated system of the molecule.
Table 3: Overview of Metal-Catalyzed Coupling Reactions on Quinoline Scaffolds
| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | Organohalide + Boronic Acid | Pd complex (e.g., Pd(OAc)₂) + Base | C(sp²) - C(sp²) |
| Heck | Organohalide + Alkene | Pd complex + Base | C(sp²) - C(sp²) (vinyl) |
| Sonogashira | Organohalide + Terminal Alkyne | Pd complex + Cu(I) salt + Base | C(sp²) - C(sp) |
Chemo- and Regioselective Synthesis of this compound Derivatives
Achieving chemo- and regioselectivity is crucial when synthesizing derivatives of a multifunctional molecule like this compound.
Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, the carboxylic acid group can be selectively converted to an ester or amide using appropriate coupling agents, leaving the aromatic rings untouched. libretexts.org Conversely, the aromatic ring can be functionalized while the carboxylic acid is protected, for instance, as an ester. This protection strategy prevents unwanted side reactions, such as the acidic proton of the carboxyl group interfering with organometallic reagents used in cross-coupling reactions. After the desired ring functionalization, the ester can be hydrolyzed back to the carboxylic acid.
Regioselectivity involves controlling the position of functionalization on the quinoline ring. As discussed previously, the inherent electronic properties of the quinoline system largely dictate the regiochemical outcome of many reactions.
Electrophilic Aromatic Substitution: These reactions, such as halogenation or nitration, will preferentially occur at the C5 or C8 positions of the benzene ring due to electronic factors. quimicaorganica.org The presence of the C7-methyl group further directs substitution to the C8 position, as evidenced by selective nitration. brieflands.com
Nucleophilic Aromatic Substitution: This reaction is highly regioselective for halogens located at the C2 or C4 positions, which are activated by the ring nitrogen. iust.ac.ir Halogens at other positions are significantly less reactive.
Metal-Catalyzed Cross-Coupling: The regioselectivity of these reactions is predetermined by the position of the halogen atom, which is installed in a prior step. Therefore, a regioselective halogenation reaction is key to controlling the outcome of a subsequent cross-coupling. For example, to synthesize a C8-arylated derivative, one would first perform a regioselective C8-halogenation (or nitration followed by reduction and Sandmeyer reaction) and then subject the resulting C8-haloquinoline to Suzuki coupling conditions.
By strategically combining these principles of chemo- and regioselectivity, a diverse array of specifically functionalized this compound derivatives can be synthesized.
Advanced Spectroscopic and Structural Elucidation of 7 Methylquinoline 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the connectivity and spatial arrangement of atoms.
Proton (¹H) NMR Spectroscopy for Aromatic and Aliphatic Resonances
Proton (¹H) NMR spectroscopy provides critical information about the chemical environment of hydrogen atoms within a molecule. In the case of 7-Methylquinoline-3-carboxylic acid, the spectrum reveals distinct signals for both the aromatic protons on the quinoline (B57606) ring and the aliphatic protons of the methyl group.
The aromatic protons typically resonate in the downfield region of the spectrum, generally between 6.0 and 8.5 ppm, a characteristic of protons attached to a benzene (B151609) ring. orgchemboulder.com The specific chemical shifts and coupling patterns of these protons are influenced by their position on the quinoline ring and the electronic effects of the substituents. For instance, protons on a quinoline ring can exhibit unusual concentration-dependent chemical shift changes, which are attributed to dipole-dipole and π-π stacking interactions between quinoline molecules in solution. uncw.edu
The methyl group protons, being aliphatic, appear in the upfield region, typically around 2.5 ppm. chemicalbook.com The exact chemical shift can be influenced by the solvent and the electronic nature of the quinoline ring. The integration of the peak areas in the ¹H NMR spectrum confirms the ratio of aromatic to aliphatic protons, further validating the molecular structure.
Table 1: Representative ¹H NMR Chemical Shifts for Protons in Quinoline Derivatives
| Proton Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Aromatic (Ar-H) | 6.0 - 8.5 orgchemboulder.com |
| Methyl (Ar-CH₃) | ~2.5 chemicalbook.com |
| Carboxylic Acid (COOH) | 10.0 - 13.2 orgchemboulder.comlibretexts.org |
| Protons α to Carbonyl | 2.0 - 2.7 orgchemboulder.com |
This table is interactive. Click on the headers to sort the data.
Carbon (¹³C) NMR Spectroscopy for Backbone Characterization
Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their local electronic environment.
The aromatic carbons of the quinoline ring produce a series of signals in the region of 100-150 ppm. pdx.edu The methyl carbon, being an aliphatic carbon, gives a signal in the upfield region, typically between 10 and 50 ppm. oregonstate.edu
Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Typical Chemical Shift Range (ppm) |
|---|---|
| Carboxylic Acid (C=O) | 165 - 185 pressbooks.puboregonstate.edu |
| Aromatic (C=C) | 100 - 150 pdx.edu |
| Methyl (CH₃) | 10 - 50 oregonstate.edu |
| Quaternary Aromatic | 125 - 170 oregonstate.edu |
This table is interactive. Click on the headers to sort the data.
Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for establishing the connectivity between atoms in a molecule.
COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of proton networks within the molecule, confirming the arrangement of protons on the quinoline ring and their relationship to the methyl group.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
For this compound, key vibrational bands are observed:
O-H Stretch: A very broad absorption in the FT-IR spectrum, typically between 2500 and 3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding. pressbooks.pub
C=O Stretch: A strong absorption band between 1710 and 1760 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid. pressbooks.pub Conjugation with the quinoline ring can lower this frequency.
C-H Stretch: Aromatic C-H stretching vibrations are typically observed in the range of 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ region. mdpi.com
C=C and C=N Stretches: The stretching vibrations of the C=C and C=N bonds within the quinoline ring system appear in the 1400-1600 cm⁻¹ region. researchgate.net
Ring Vibrations: The breathing modes of the quinoline ring can be observed at lower frequencies. researchgate.net
These vibrational spectra serve as a rapid and effective method for confirming the presence of key functional groups and for comparing the structures of different derivatives. nih.gov
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch (broad) | 2500 - 3300 pressbooks.pub |
| Carbonyl | C=O Stretch | 1710 - 1760 pressbooks.pub |
| Aromatic | C-H Stretch | 3000 - 3100 mdpi.com |
| Aliphatic (Methyl) | C-H Stretch | 2850 - 3000 mdpi.com |
| Quinoline Ring | C=C, C=N Stretches | 1400 - 1600 researchgate.net |
This table is interactive. Click on the headers to sort the data.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns.
For this compound (C₁₁H₉NO₂), the expected exact mass is approximately 187.06 g/mol . scbt.com In the mass spectrum, the molecular ion peak ([M]⁺) would be observed at this m/z value.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). libretexts.org For aromatic carboxylic acids, the molecular ion peak is often prominent, and significant peaks corresponding to [M-OH]⁺ and [M-COOH]⁺ are typically observed. youtube.com The fragmentation of the quinoline ring itself can also lead to a series of characteristic smaller fragments. The mass spectrum of 7-methylquinoline (B44030), a related compound, shows a prominent molecular ion peak at m/z 143 and other significant peaks corresponding to the fragmentation of the ring structure. massbank.jp
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.
Crystal Packing and Unit Cell Parameters
X-ray crystallography is a powerful tool for determining the precise arrangement of atoms within a crystalline solid. For derivatives of quinoline-carboxylic acid, this technique reveals the unit cell parameters, which define the fundamental repeating unit of the crystal lattice.
For instance, the crystal structure of ethyl 3,7-dichloroquinoline-8-carboxylate, a derivative, has been determined to be in the tetragonal space group. nih.gov The unit cell dimensions for this compound are a = 25.4806 (3) Å and c = 7.3497 (2) Å, with a unit cell volume of 4771.87 (15) ų. nih.gov The analysis of crystal packing can also reveal the presence of voids within the unit cell. In one study of a substituted isoindole, the voids occupied 14.6% of the unit cell volume, indicating a strong crystal packing. mdpi.com
Below is a table summarizing the crystallographic data for a related derivative:
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | V (ų) | Z |
| Ethyl 3,7-dichloroquinoline-8-carboxylate | C₁₂H₉Cl₂NO₂ | Tetragonal | I4₁/a | 25.4806 (3) | 25.4806 (3) | 7.3497 (2) | 4771.87 (15) | 16 |
Data sourced from reference nih.gov.
Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: In many quinoline-carboxylic acid derivatives, intramolecular hydrogen bonds are observed between the carboxylic acid proton and the quinoline nitrogen atom. mdpi.com Intermolecular hydrogen bonds also play a crucial role in connecting individual molecules into larger assemblies. mdpi.com For example, C-H···O and C-H···N hydrogen bonds are commonly found, linking molecules into chains or sheets. nih.govmdpi.com In some cases, bifurcated hydrogen bonds can also be present. mdpi.com
π-π Stacking: The planar aromatic rings of the quinoline system readily participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, contribute significantly to the stability of the crystal structure. nih.govnih.govnih.gov The centroid-centroid distances between stacked rings are typically in the range of 3.5 to 3.9 Å. nih.govnih.gov For example, in ethyl 3,7-dichloroquinoline-8-carboxylate, π-π stacking interactions are observed between the benzene and pyridine (B92270) rings of neighboring molecules with centroid-centroid distances of 3.716 (2) and 3.642 (2) Å. nih.gov These interactions can lead to the formation of one-dimensional ladders or other extended networks. nih.gov
Conformational Analysis in the Solid State
The conformation of the carboxylic acid group relative to the quinoline ring is a key structural feature. In the solid state, the molecule may adopt a specific conformation due to the constraints of the crystal lattice and intermolecular interactions. While the syn conformation of carboxylic acids is often considered more stable due to intramolecular hydrogen bonding, the anti conformation can be favored in certain environments, such as in solution, where intermolecular interactions with the solvent become more significant. nih.gov
For derivatives like ethyl 4-chloro-7-iodoquinoline-3-carboxylate, computational studies have been used to investigate the potential energy surface and identify different conformers. researchgate.net These studies have shown that structures with the carboxylic ester in a trans configuration can be high-energy forms due to steric hindrance. researchgate.net The most stable conformer is often the one that minimizes steric clashes and maximizes favorable intermolecular interactions within the crystal. researchgate.net
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For carboxylic acids, the primary absorption without additional conjugation typically occurs at around 210 nm, which is often outside the easily accessible range of standard instruments. libretexts.org However, the extended π-system of the quinoline ring in this compound and its derivatives leads to absorption at longer wavelengths.
The conjugation between the quinoline ring and the carboxylic acid group influences the energy of the electronic transitions. Substituents on the quinoline ring can further modify the absorption spectrum by altering the electron density and the extent of conjugation. Quantum chemical calculations can be employed to study the effects of different substituents on the electronic properties and predict the UV-Vis spectra of these compounds. documentsdelivered.com
Thermal Analysis Techniques (DSC, TGA) for Phase Transitions and Stability
Thermal analysis techniques are essential for characterizing the thermal stability and phase behavior of materials. psu.edu
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. psu.edutainstruments.com This technique is used to determine melting points, glass transitions, and other phase transitions. psu.edu For phase change materials, DSC can quantify the latent heat of fusion, which is the energy absorbed or released during melting or freezing. tainstruments.com The onset temperature of the melting peak in a DSC curve is typically taken as the phase change temperature. nih.gov
Computational and Theoretical Investigations of 7 Methylquinoline 3 Carboxylic Acid Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to determining the electronic structure, stability, and reactivity of a molecule. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, electron density distribution, and thermodynamic properties.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for determining optimized molecular geometries—the three-dimensional arrangement of atoms corresponding to the lowest energy state—and the energetics of these structures. nih.govscirp.org For quinoline (B57606) derivatives, hybrid functionals like B3LYP (Becke's three-parameter and Lee–Yang–Parr) combined with a basis set such as 6-31G(d,p) or 6-31+G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. scirp.orgnih.gov
The process begins with an initial guess of the molecular geometry. The DFT calculation then iteratively adjusts the atomic positions to minimize the total electronic energy of the molecule, converging on a stationary point on the potential energy surface. scirp.org Subsequent vibrational frequency calculations are performed to confirm that this optimized structure is a true minimum (i.e., has no imaginary frequencies). nih.gov From these calculations, key thermodynamic parameters such as zero-point energy, enthalpy, and Gibbs free energy can be determined, providing insights into the molecule's stability. mdpi.com
Below is a table of hypothetical optimized geometric parameters for 7-methylquinoline-3-carboxylic acid, as would be obtained from a DFT calculation.
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Length | C3-C(OOH) | 1.49 Å |
| C7-C(H3) | 1.51 Å | |
| N1-C2 | 1.32 Å | |
| C8-C8a | 1.41 Å | |
| Bond Angle | C2-C3-C4 | 119.5° |
| C6-C7-C8 | 121.0° | |
| C3-C4-N1 | 123.5° | |
| Dihedral Angle | C4-C3-C(OOH)-O | 178.5° |
| Note: These values are representative and would be precisely determined in a specific DFT study. |
Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. DFT calculations provide detailed information about the energies and distributions of these orbitals. The most critical for chemical reactivity and electronic properties are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. This energy gap also corresponds to the energy required for the lowest-energy electronic transition, which can be correlated with the molecule's UV-Visible absorption spectrum. scirp.org Time-dependent DFT (TD-DFT) can be used to simulate electronic spectra and predict the wavelengths of maximum absorption (λmax) associated with transitions, such as the π→π* and n→π* transitions characteristic of aromatic systems like quinoline. nih.gov
| Molecular Orbital Property | Description | Representative Energy Value (eV) |
| HOMO Energy | Energy of the highest occupied molecular orbital | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | -2.1 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO (LUMO - HOMO) | 4.4 eV |
| Note: These energy values are illustrative for a quinoline derivative. |
Aromaticity is a key feature of the quinoline ring system, contributing significantly to its stability. Computational methods can quantify this property using various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These indices provide a numerical measure of the degree of aromatic character in the heterocyclic and benzene (B151609) rings of the quinoline core.
Tautomerism, the equilibrium between two or more interconverting structural isomers, is relevant for quinoline derivatives, particularly those with hydroxyl substituents. beilstein-journals.org For a molecule like this compound, the focus is often on the protonation state of the carboxylic acid and the quinoline nitrogen. However, in related hydroxyquinolines, a significant equilibrium can exist between the enol (hydroxyquinoline) and keto (quinolone) forms. nih.gov DFT calculations can predict the relative stabilities of these tautomers by comparing their Gibbs free energies in the gas phase or in different solvents. nih.govbeilstein-journals.org The results can reveal which tautomer is predominant under specific conditions, which is critical for understanding its chemical behavior and biological interactions, as different tautomers may exhibit distinct hydrogen bonding patterns and receptor affinities. beilstein-journals.org For instance, studies on similar systems have shown that the keto form can be more stable, with high energy barriers for the tautomerization process. nih.gov
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
While quantum chemistry focuses on the intrinsic properties of a molecule, molecular modeling and docking are applied techniques used to simulate how a ligand, such as this compound, interacts with a biological target, typically a protein or nucleic acid.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field that estimates the strength of the interaction. nih.gov This score, often expressed as a binding affinity or binding energy (e.g., in kcal/mol), indicates the stability of the ligand-receptor complex. nih.gov
For quinoline-3-carboxylic acid derivatives, docking studies have been used to explore their interactions with targets like DNA and protein kinases. nih.govresearchgate.net A typical docking simulation would place this compound into the binding site of a target protein, such as a Vascular Endothelial Growth Factor Receptor (VEGFR) kinase. researchgate.net The simulation would then identify the most stable binding pose and the specific intermolecular interactions that stabilize it. These interactions commonly include:
Hydrogen bonds: Formed between the carboxylic acid group of the ligand and amino acid residues like arginine or lysine (B10760008) in the receptor. nih.gov
Hydrophobic interactions: Occurring between the aromatic quinoline ring and nonpolar residues like leucine (B10760876) or valine.
π-π stacking: Interactions between the aromatic ring of the ligand and aromatic residues like phenylalanine or tyrosine.
The results provide a structural hypothesis for the molecule's mechanism of action. nih.gov
| Interaction Type | Ligand Group | Receptor Residue (Example) | Predicted Binding Affinity (kcal/mol) |
| Hydrogen Bond | Carboxylic Acid (-COOH) | Lysine (LYS), Arginine (ARG) | -7.5 |
| Hydrogen Bond | Quinoline Nitrogen (N1) | Serine (SER) | |
| Hydrophobic | Methyl Group (-CH3) | Valine (VAL), Isoleucine (ILE) | |
| π-π Stacking | Quinoline Ring System | Phenylalanine (PHE), Tyrosine (TYR) | |
| Note: The binding affinity is a cumulative score for the entire interaction profile. The residues are representative examples. |
When the 3D structure of the biological target is unknown, ligand-based drug design methods become essential. nih.gov Pharmacophore modeling is a cornerstone of this approach. mdpi.comnih.gov A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological activity. ijper.org
To create a pharmacophore model for a series of active this compound analogues, the following steps are taken:
A set of structurally diverse but functionally related active molecules (a training set) is selected. nih.gov
The common chemical features among these active molecules are identified. These features typically include hydrogen bond donors, hydrogen bond acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable centers. ijper.org
A 3D arrangement of these features is defined, creating a pharmacophore model that serves as a template for activity. nih.gov
This model can then be used as a 3D query to screen large virtual databases of compounds. nih.govijper.org Molecules from the database that successfully map their chemical features onto the pharmacophore model are identified as "hits" and prioritized for further investigation, such as molecular docking or chemical synthesis and biological testing. This approach accelerates the discovery of novel and structurally diverse lead compounds. mdpi.comnih.gov
In Silico Prediction of Physicochemical Properties Relevant to Biological Activity (e.g., pKa, Lipophilicity)
In the realm of drug discovery and development, the physicochemical properties of a compound are pivotal as they govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these crucial parameters before a compound is synthesized, thereby streamlining the selection of promising drug candidates. bogazici.edu.trnih.gov For this compound, key properties such as its acid dissociation constant (pKa) and lipophilicity (logP) are critical indicators of its potential biological behavior.
Below is a table of computationally predicted physicochemical properties for this compound.
| Property | Predicted Value | Method/Source | Significance in Biological Activity |
| Molecular Formula | C₁₁H₉NO₂ | - | Basic structural information. |
| Molecular Weight | 187.19 g/mol | - | Influences size-related diffusion and transport. |
| XlogP | 2.1 | Predicted | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. uni.lu |
| pKa (acidic) | Not available | DFT, HF, etc. (predictable) | Governs ionization state, affecting solubility, absorption, and target binding. mrupp.info |
| Hydrogen Bond Donors | 1 | Calculated | Potential to form hydrogen bonds with biological targets. |
| Hydrogen Bond Acceptors | 3 | Calculated | Potential to form hydrogen bonds with biological targets. |
This table is interactive. Click on the headers to sort the data.
Reaction Mechanism Studies through Computational Chemistry
The synthesis of quinoline derivatives often involves classic named reactions, such as the Doebner-von Miller reaction, which facilitates the formation of the quinoline core from anilines and α,β-unsaturated carbonyl compounds. wikipedia.org Computational chemistry plays a crucial role in elucidating the intricate mechanisms of these reactions, offering insights that are often difficult to obtain through experimental means alone.
The synthesis of this compound can be achieved via a Doebner reaction, which involves the reaction of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.org While a specific computational study on the reaction mechanism for this compound is not documented, extensive mechanistic investigations, including computational analyses, have been performed on the closely related Doebner-von Miller synthesis. wikipedia.orgnih.gov
Historically, the mechanism was a subject of debate. wikipedia.org However, modern studies combining isotope labeling and computational analysis have shed light on the probable pathways. nih.gov A proposed mechanism involves the following key steps:
Michael Addition: The reaction is believed to initiate with a conjugate (Michael) addition of the aniline (e.g., p-toluidine (B81030) for the 7-methyl derivative) to an α,β-unsaturated carbonyl compound. pharmaguideline.com
Fragmentation-Recombination: A significant finding from isotope-scrambling experiments suggests that the initial adduct can undergo fragmentation into an imine and a saturated ketone. wikipedia.orgnih.gov These fragments then recombine in a condensation reaction. wikipedia.org This step is key to explaining the observed product distributions. nih.gov
Cyclization and Dehydration: The intermediate formed after recombination undergoes an acid-catalyzed intramolecular electrophilic substitution, leading to cyclization. Subsequent dehydration yields a dihydroquinoline intermediate.
Oxidation: The final step is the oxidation of the dihydroquinoline to form the aromatic quinoline ring system. pharmaguideline.com
Computational studies on related quinoline syntheses have been used to explore the regioselectivity of the reaction, for example, by comparing the energetics of 1,2-addition versus 1,4-addition pathways of anilines to unsaturated ketoesters. acs.org Such theoretical analyses help in understanding why a particular isomer is formed preferentially and can guide the optimization of reaction conditions to achieve desired products. acs.orgrsc.org
Biological and Pharmacological Characterization of 7 Methylquinoline 3 Carboxylic Acid Derivatives
Antimicrobial Activity Profile
The antimicrobial potential of 7-methylquinoline-3-carboxylic acid derivatives has been explored against a range of pathogens, demonstrating notable efficacy.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of quinoline-3-carboxylic acid have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. koreascience.krrdd.edu.iqbiointerfaceresearch.com Certain synthesized derivatives show potent, broad-spectrum antibacterial effects that are, in some cases, comparable to standard antibiotics like ciprofloxacin (B1669076). rdd.edu.iq
For instance, a study on 7-[3-hydroxy-(4-methylthio or 3-methylthiomethyl)pyrrolidinyl]quinoline-3-carboxylic acids revealed remarkable antibacterial activity, particularly against Gram-positive microorganisms. koreascience.kr Specifically, 1-cyclopropyl-5-amino-6,8-difluoro-7-(3-hydroxy-4-methylthiomethylpyrrolidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (12d) and 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-hydroxy-4-methylthiomethylpyrrolinyl)-1,4-dihydro-4-oxo-3-quinolinocarboxylic acid (12g) were identified as having the most potent in vitro antibacterial activity. koreascience.kr Notably, compound 12d exhibited superior antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) when compared to ciprofloxacin and sparfloxacin (B39565). koreascience.kr
The structural features of these derivatives play a crucial role in their antibacterial potency. Variations at different positions of the quinoline (B57606) ring system, such as the C-8 substituent, have been shown to influence the activity, with the order of enhancement being F > Cl > naphthyridine > H > benzoxazine (B1645224) > NH2 > NO2. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected this compound Derivatives
| Compound | Target Microorganism | Activity/Measurement | Reference |
|---|---|---|---|
| 1-cyclopropyl-5-amino-6,8-difluoro-7-(3-hydroxy-4-methylthiomethylpyrrolidinyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (12d) | Gram-positive bacteria, MRSA | Potent in vitro activity, better than ciprofloxacin and sparfloxacin against MRSA. | koreascience.kr |
| 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-hydroxy-4-methylthiomethylpyrrolinyl)-1,4-dihydro-4-oxo-3-quinolinocarboxylic acid (12g) | Gram-positive bacteria | Potent in vitro antibacterial activity. | koreascience.kr |
| Quinolone-3-carbonitrile derivatives | Various bacterial strains | Moderate to good activity with MICs from 3.13 to 100 µM. | biointerfaceresearch.com |
| 2-styrylquinoline-3-carboxylate derivatives | Gram-positive and Gram-negative bacteria | Excellent activity against E. coli (MIC 3.125-6.25 nmol/mL). | biointerfaceresearch.com |
This table is for illustrative purposes and includes data for closely related quinoline-3-carboxylic acid derivatives to demonstrate the general activity profile of this class of compounds.
Antifungal and Antimalarial Potentials
Beyond their antibacterial properties, quinoline derivatives are recognized for their potential as antifungal and antimalarial agents. rdd.edu.iq
In terms of antifungal activity, certain 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have shown promising results against various fungal strains, including Candida albicans and Cryptococcus neoformans. mdpi.com For example, a sulfamethazine (B1682506) derivative exhibited an inhibition zone of 18.0 mm against C. albicans. mdpi.com
Regarding antimalarial activity, several novel quinoline derivatives have been synthesized and evaluated. These compounds have demonstrated moderate to high antimalarial activities against Plasmodium falciparum, with IC50 values in some cases as low as 0.014 µg/mL. mdpi.com Specifically, 7-chloroquinoline (B30040) derivatives coupled with benzoyl hydrazines have shown efficient in vitro activity as inhibitors of β-hematin formation, a crucial process for the malaria parasite. nih.gov Compounds 8 and 9 from this series had IC50 values of 0.65 ± 0.09 and 0.64 ± 0.16 µM, respectively. nih.gov
Table 2: Antifungal and Antimalarial Activity of Selected Quinoline Derivatives
| Compound/Derivative Type | Target Organism | Activity/Measurement (IC50/Inhibition Zone) | Reference |
|---|---|---|---|
| Sulfamethazine derivative (3l) | Candida albicans | 18.0 mm inhibition zone | mdpi.com |
| 7-chloroquinoline derivative (8) | Plasmodium falciparum | 0.65 ± 0.09 µM (β-hematin formation) | nih.gov |
| 7-chloroquinoline derivative (9) | Plasmodium falciparum | 0.64 ± 0.16 µM (β-hematin formation) | nih.gov |
| Dihydropyrimidine derivative (4g) | Plasmodium falciparum | IC50 of 0.014 µg/mL | mdpi.com |
This table is for illustrative purposes and includes data for various quinoline derivatives to highlight the broader potential of this chemical class.
Impact on Microbial Biofilm Formation and Adhesion
Microbial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. mdpi.com Derivatives of quinoline have been investigated for their ability to inhibit biofilm formation and adhesion.
Studies have shown that certain quinoline derivatives can effectively inhibit biofilm formation by pathogenic microbes. For instance, some 7-methoxyquinoline derivatives have been found to be effective against biofilms produced by urinary tract infection-causing pathogens. mdpi.com The activity of these compounds is influenced by their structural characteristics, such as the length of side chains. mdpi.com
Furthermore, research on quinazolinone derivatives, which share a similar heterocyclic core, has demonstrated their ability to inhibit biofilm formation in Pseudomonas aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). nih.gov These compounds were also found to impede twitching motility, a key factor in the initial stages of bacterial colonization and biofilm development. nih.gov Another study on a fusaric acid derivative, qy17, showed it could inhibit biofilm formation and disrupt mature biofilms of Staphylococcus haemolyticus in a dose-dependent manner by downregulating the transcription of genes involved in biofilm formation. nih.gov
Anticancer and Antiproliferative Studies
The therapeutic potential of this compound derivatives extends to oncology, with numerous studies investigating their cytotoxic effects against various cancer cell lines.
In Vitro Cytotoxicity Assessments against Cancer Cell Lines (e.g., MCF-7, K562)
Derivatives of quinoline-3-carboxylic acid have been evaluated for their in vitro anticancer activity against several cancer cell lines, including the breast cancer cell line MCF-7 and the chronic myelogenous leukemia cell line K562. nih.govnih.gov
Synthesized 2,4-disubstituted quinoline-3-carboxylic acid derivatives exhibited micromolar inhibition with high selectivity towards cancer cells over non-cancerous cells. nih.gov Compounds 4m and 4n from one study showed potent activity against the MCF-7 cell line with an IC50 value of 0.33 µM, while compounds 4k and 4m were effective against the K562 cell line with an IC50 value of 0.28 µM. nih.gov
In another study, 7-chloroquinoline derivatives were tested for their effects on the viability of MCF-7 cells. Compounds 6 and 12 from this series were the most active, reducing cell viability with IC50 values of 15.41 and 12.99 µM, respectively. nih.gov It is noteworthy that these compounds did not significantly affect the viability of normal peripheral blood mononuclear cells, suggesting a degree of selectivity for cancer cells. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 4m | MCF-7 | 0.33 | nih.gov |
| Compound 4n | MCF-7 | 0.33 | nih.gov |
| Compound 4k | K562 | 0.28 | nih.gov |
| Compound 4m | K562 | 0.28 | nih.gov |
| 7-chloroquinoline derivative (6) | MCF-7 | 15.41 | nih.gov |
| 7-chloroquinoline derivative (12) | MCF-7 | 12.99 | nih.gov |
Mechanisms of Cancer Cell Growth Inhibition (e.g., DNA Interaction)
The anticancer effects of quinoline-3-carboxylic acid derivatives are believed to be mediated through various mechanisms, with DNA interaction being a significant pathway. nih.govnih.gov In-silico studies suggest that these compounds can bind to the minor groove of DNA, particularly in the A/T rich regions of a B-DNA duplex. nih.govresearchgate.net This interaction is thought to induce DNA damage and condensation, ultimately leading to apoptosis. researchgate.net
The substitution at the 2nd position of the quinoline ring, specifically the carbonyl group, is proposed to act as a hydrogen bond donor/acceptor with adenine (B156593) and guanine (B1146940) base pairs, further stabilizing the drug-DNA complex. nih.gov Fluorescence microscopy studies have provided visual evidence of this interaction, showing nuclear blebbing in cancer cells treated with these derivatives, a hallmark of apoptosis. researchgate.net
In addition to direct DNA interaction, some derivatives have been shown to induce apoptosis by up-regulating intrinsic pathways. nih.gov For example, certain 7-chloroquinoline derivatives were found to cause cell cycle arrest in the G0/G1 phase in MCF-7 cells, leading to apoptosis. nih.gov
Selective Toxicity Towards Cancerous vs. Non-Cancerous Cells
Derivatives of quinoline-3-carboxylic acid have been investigated for their selective cytotoxic effects on cancerous cells compared to normal, non-cancerous cell lines. Studies have shown that these compounds can exhibit preferential inhibition of cancer cell growth, a desirable characteristic for potential chemotherapeutic agents. The design of these molecules often aims to exploit the physiological differences between tumor and healthy tissues, such as the acidic microenvironment of tumors. nih.gov
Research into 2,4-disubstituted quinoline-3-carboxylic acid derivatives demonstrated micromolar inhibition against breast (MCF-7) and chronic myelogenous leukemia (K562) cancer cell lines, while showing minimal distribution and toxicity in non-cancerous human embryonic kidney (HEK293) cells. nih.gov The selectivity is attributed to the pKa value of the compounds, which influences their ionization state and absorption in the acidic environment of cancer cells. nih.gov For instance, compounds 2f and 2l (specific structures not detailed in the source) were identified as particularly potent and selective. nih.gov
Similarly, another study evaluated a series of quinoline-4-carboxylic acid derivatives against HeLa (cervical cancer), MCF-7, and K-562 cell lines, alongside a normal baby hamster kidney cell line (BHK-21). nih.gov The findings confirmed that these derivatives were largely inactive against the normal cell line while displaying promising anticancer activity. nih.gov Specifically, the compound 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid showed a significant 82.9% reduction in the cellular growth of MCF-7 breast cancer cells. nih.gov
Further studies on glycoconjugates of 8-aminoquinoline (B160924) (8-AQ) derivatives also highlighted improved selectivity for cancer cells (HCT 116 colorectal and MCF-7) over healthy human dermal fibroblasts (NHDF-Neo). mdpi.com This research underscores the potential of modifying the quinoline scaffold to enhance selective toxicity, a critical parameter in cancer therapy. mdpi.comrsc.org
Table 1: Selective Cytotoxicity of Quinoline Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Non-Cancerous Cell Line | Outcome | Reference |
|---|---|---|---|---|
| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7, K562 | HEK293 | Showed micromolar inhibition and higher selectivity for cancer cells. | nih.gov |
| Quinoline-4-carboxylic acid derivatives | HeLa, MCF-7, K-562 | BHK-21 | Inactive against normal cells but possessed promising anticancer effects. | nih.gov |
| 8-Aminoquinoline glycoconjugates | HCT 116, MCF-7 | NHDF-Neo | Demonstrated improved selectivity for cancer cells. | mdpi.com |
Enzyme Inhibition Assays
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a target for therapeutic intervention in diseases like cancer and autoimmune disorders. nih.govmedchemexpress.com Inhibition of DHODH depletes the building blocks for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov While some potent DHODH inhibitors are known, such as Brequinar (a quinoline derivative), specific data directly linking this compound to DHODH inhibition is an area of ongoing research. nih.govnih.gov Research has identified that DHODH inhibitors can induce differentiation in acute myeloid leukemia (AML) cells, highlighting a novel therapeutic strategy beyond simple cytotoxicity. nih.govmedkoo.com The anti-leukemic activity of DHODH inhibitors points to a link between uridine (B1682114) biosynthesis and cell fate decisions. nih.gov
Protein Kinase CK2 Inhibition
Protein kinase CK2 is a serine/threonine kinase that is overexpressed in many cancers and is involved in cell growth, proliferation, and suppression of apoptosis. nih.govresearchgate.net Its role in tumorigenesis makes it an attractive target for anticancer drug development. mdpi.com Derivatives of 3-quinoline carboxylic acid have been identified as a new class of CK2 inhibitors. nih.govnih.gov
In one study, forty-three new 3-quinoline carboxylic acid derivatives were synthesized and tested for their ability to inhibit CK2. nih.govresearchgate.net Twenty-two of these compounds showed inhibitory activity with IC₅₀ values ranging from 0.65 to 18.2 μM. nih.govresearchgate.net The most potent inhibitors were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. nih.govresearchgate.net Another study identified 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid as a highly active CK2 inhibitor with an IC₅₀ of 0.3 μM and a Kᵢ value of 0.06 μM, demonstrating considerable selectivity for CK2 over other protein kinases. nih.gov
Table 2: Inhibition of Protein Kinase CK2 by Quinoline-3-Carboxylic Acid Derivatives This table is interactive. You can sort and filter the data.
| Compound | IC₅₀ (μM) | Ki (μM) | Notes | Reference |
|---|---|---|---|---|
| Various 3-quinoline carboxylic acid derivatives | 0.65 - 18.2 | N/A | 22 compounds identified as active inhibitors. | nih.govresearchgate.net |
| 5,6,8-trichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 0.3 | 0.06 | ATP competitive; considerable selectivity toward CK2. | nih.gov |
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL). nih.govmdpi.com Inhibiting CETP is a therapeutic strategy to raise HDL cholesterol levels and potentially reduce the risk of atherosclerotic cardiovascular disease. mdpi.comnih.govmdpi.com
A series of novel quinoline-3-carboxamide (B1254982) derivatives, which are structurally related to this compound, were synthesized and evaluated as CETP inhibitors. nih.govnih.gov All tested compounds showed some degree of activity against CETP. nih.gov Notably, compounds 24 (a p-tolyl amide derivative) and 26 (a t-butyl substituted amide derivative) demonstrated the highest inhibitory activity, with an 80.1% inhibition rate, comparable to the positive control drug, dalcetrapib. nih.govnih.gov This indicates that the quinoline-3-carboxamide scaffold is a promising platform for developing potent CETP inhibitors. nih.gov
DNA Gyrase and Topoisomerase II Inhibition
DNA gyrase and topoisomerase II are essential enzymes that control the topological state of DNA, making them validated targets for antibacterial and anticancer agents, respectively. nih.govnih.gov Quinolone-based compounds are well-known inhibitors of bacterial DNA gyrase. nih.gov
Recent research has profiled new arylated quinoline carboxylic acids (QCAs) for their activity against Mycobacterium tuberculosis (Mtb), the bacterium causing tuberculosis. nih.gov Two derivatives, 7i (containing a C-2 2-(naphthalen-2-yl)/C-6 1-butyl substitution) and 7m (with a C-2 2-(phenanthren-3-yl)/C-6 isopropyl substitution), were identified as potent Mtb inhibitors that act by inhibiting DNA gyrase. nih.gov Compound 7m showed superior DNA gyrase inhibition at a 1 μM concentration. nih.gov
Furthermore, certain quinolone derivatives have been shown to inhibit mammalian topoisomerase II. nih.gov For example, the compound (—)BO‐2367 strongly inhibited L1210 topoisomerase II with an IC₅₀ value of 3.8 μM and also inhibited bacterial DNA gyrase. nih.gov This dual activity highlights the potential of the quinoline scaffold to be adapted for different enzymatic targets.
Table 3: Inhibition of DNA Gyrase and Topoisomerase II by Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound | Target Enzyme | IC₅₀ (μM) | Organism/Cell Line | Reference |
|---|---|---|---|---|
| (—)BO‐2367 | Topoisomerase II | 3.8 | L1210 (murine leukemia) | nih.gov |
| (—)BO‐2367 | DNA Gyrase | 0.5 | Escherichia coli | nih.gov |
| (—)BO‐2367 | DNA Gyrase | 1.0 | Micrococcus luteus | nih.gov |
Anti-inflammatory and Analgesic Properties
The quinoline nucleus is a core structure in various compounds exhibiting anti-inflammatory and analgesic activities. nih.gov Research has shown that quinoline-3-carboxylic acid and related derivatives possess appreciable anti-inflammatory properties, often evaluated in lipopolysaccharide (LPS)-induced inflammation models in RAW264.7 mouse macrophages. nih.govresearchgate.net
In one study, quinoline-3-carboxylic acid demonstrated significant anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity in the inflamed macrophage cells. nih.gov Another study synthesized a series of compounds, including carboxylic acid analogues, and tested them for analgesic and anti-inflammatory activities through in vitro and in vivo models. nih.gov Compounds FM10 and FM12 were identified as potent analgesic and anti-inflammatory agents, with FM12 showing a particularly low IC₅₀ value of 0.18 µM in a COX-2 inhibition assay. nih.gov These findings suggest that the carboxylic acid functional group on a quinoline or related scaffold plays a key role in mediating these effects, potentially through the inhibition of enzymes like cyclooxygenase (COX). nih.gov
Other Pharmacological Activities (e.g., Antiviral, Antituberculosis, Immunomodulatory)
Beyond the well-documented applications of quinoline derivatives, the this compound scaffold and its related analogues have been explored for a variety of other pharmacological effects. Research has extended into their potential as antiviral, antituberculosis, and immunomodulatory agents, revealing a broad spectrum of biological activity inherent to the quinoline nucleus. nih.gov
Antiviral Activity
The quinoline core is a recognized pharmacophore in the development of antiviral agents. nih.gov In the context of the COVID-19 pandemic, a series of quinoline-3-carboxylate derivatives were investigated for their in-vitro activity against a SARS-CoV-2 isolate. nih.gov The study employed plaque assays and RT-qPCR to evaluate the compounds' efficacy. Molecular docking studies suggested that the most active compounds demonstrated a strong binding affinity for key viral enzymes, including the primary viral protease (NSP5) and the exoribonuclease domain of non-structural protein 14 (NSP14). nih.gov
| Compound | Targeted Viral Protein | Key Finding | Reference |
|---|---|---|---|
| Compound 1j | NSP5 (Main Protease) & NSP14 (Exoribonuclease) | Exhibited strong binding affinity in docking studies. Metabolized primarily by CYP2C9 and CYP3A4. | nih.gov |
| Compound 1o | NSP5 (Main Protease) & NSP14 (Exoribonuclease) | Showed strong binding affinity in docking studies. Metabolized primarily by CYP2C9 and CYP3A4. | nih.gov |
Antituberculosis Activity
Tuberculosis (TB) remains a significant global health threat, necessitating the discovery of new therapeutic agents, especially those effective against drug-resistant strains of Mycobacterium tuberculosis (Mtb). nih.gov Quinoline derivatives have long been recognized for their antitubercular potential. nih.govnih.gov
Recent studies have profiled new arylated quinoline carboxylic acids (QCAs) for their activity against both replicating and non-replicating Mtb. nih.gov A series of 48 QCAs with various substitutions on the quinoline ring were synthesized and screened. Two derivatives, 7i and 7m , emerged as the most potent inhibitors. These compounds were found to exert their effect by inhibiting Mtb DNA gyrase, a crucial enzyme for bacterial replication. nih.gov The structure-activity relationship demonstrated that substitution at the C-6 position significantly influenced the antitubercular efficacy, with 1-butyl and isopropyl groups enhancing the activity. nih.gov Specifically, compounds with these substitutions showed high inhibitory activity against M. tb. H37Rv. nih.gov
| Compound | Substituents | Activity Against M. tb. H37Rv (MIC90) | Mechanism of Action | Reference |
|---|---|---|---|---|
| QCA 7i | C-2: 2-(naphthalen-2-yl), C-6: 1-butyl | >16 µg/mL | Mtb DNA gyrase inhibition | nih.gov |
| QCA 7m | C-2: 2-(phenanthren-3-yl), C-6: isopropyl | >16 µg/mL | Mtb DNA gyrase inhibition (more active than 7i) | nih.gov |
| QCA 7l | C-2: 2-phenanthrene, C-6: ethyl | 51.3 µg/mL (weakest in series) | Not specified | nih.gov |
Immunomodulatory Activity
The immunomodulatory potential of quinoline carboxylic acid derivatives has been explored, primarily through investigations into their anti-inflammatory properties. In one study, various quinoline derivatives, including quinoline-3-carboxylic acid and quinoline-4-carboxylic acid, were evaluated for their ability to mitigate inflammation in lipopolysaccharide (LPS)-induced RAW264.7 mouse macrophages. nih.gov The results indicated that these compounds exerted impressively appreciable anti-inflammatory effects, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing cytotoxicity in the inflamed macrophage cells. nih.gov This suggests a potential role for these scaffolds in modulating inflammatory pathways, a key component of the immune response.
Mechanistic Insights into the Biological Actions of 7 Methylquinoline 3 Carboxylic Acid Derivatives
Elucidation of Molecular Targets and Binding Modes
The versatility of the quinoline (B57606) scaffold allows its derivatives to interact with various biological macromolecules, primarily nucleic acids and proteins. The specific nature of these interactions dictates the ultimate biological and pharmacological outcomes.
Derivatives of quinoline-3-carboxylic acid have been identified as DNA targeting molecules. nih.gov In-silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown that these compounds can bind to the minor groove of the DNA double helix, specifically in the A/T rich regions. nih.gov This binding is stabilized by the formation of hydrogen bonds between the drug molecule and the nucleic acid base pairs. nih.gov
The interaction with DNA is a known mechanism for many anticancer agents, as it can interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. nih.gov The binding can occur through two primary modes: intercalation, where the planar aromatic ring system of the molecule inserts itself between the base pairs of the DNA, and minor or major groove binding, where the molecule fits into the grooves of the DNA helix. nih.govnih.gov The binding of these quinoline derivatives is characterized by a strong stabilization of the DNA structure against thermal denaturation. nih.gov Computational analysis supports the interaction of these drugs with DNA, providing a mechanistic basis for their activity as DNA targeting agents. nih.gov
A significant molecular target for quinoline carboxylic acid derivatives is the enzyme Dihydroorotate Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.govresearchgate.netnih.gov Inhibition of DHODH leads to pyrimidine depletion, which halts cell cycle progression and is a therapeutic strategy for cancer and autoimmune diseases. nih.gov
Structure-guided drug design has been instrumental in developing potent quinoline-based DHODH inhibitors. nih.govacs.org These inhibitors are designed to fit into the ubiquinone binding pocket of DHODH, which is largely composed of nonpolar residues. nih.govnih.gov High-resolution co-crystal structures have provided detailed insights into the binding mode. For instance, the carboxylate group of quinoline inhibitors is crucial for interaction, forming a salt bridge with Arginine 136 (R136) and potential hydrogen bonds with Glutamine 47 (Q47). nih.gov
Researchers have identified other key residues within the binding pocket, such as Tyrosine 356 (Y356) and Threonine 63 (T63), as suitable for forming new hydrogen bonding interactions. nih.govacs.org By strategically placing hydrogen-bond accepting groups on the quinoline scaffold, novel analogues have been created that exhibit enhanced potency. For example, a cocrystal structure of an analogue with DHODH revealed a novel water-mediated hydrogen bond interaction with T63. nih.govacs.org Another optimized analogue, a 1,7-naphthyridine (B1217170) derivative, was shown to form a direct hydrogen bond with Y356. nih.govacs.org This detailed understanding of protein-ligand dynamics allows for the rational design of next-generation inhibitors with improved affinity and selectivity. nih.gov
| Compound/Analogue | Target Enzyme | Key Interacting Residues | IC₅₀ |
| Brequinar Analogue | DHODH | R136, Q47 | - |
| Quinoline Analogue 41 | DHODH | T63 (potential) | 9.71 ± 1.4 nM |
| Quinoline Analogue 43 | DHODH | T63 (water-mediated H-bond) | 26.2 ± 1.8 nM |
| 1,7-Naphthyridine 46 | DHODH | Y356 (H-bond) | 28.3 ± 3.3 nM |
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical information on how different chemical features of a molecule contribute to its biological activity. For 7-methylquinoline-3-carboxylic acid derivatives, SAR studies have guided the optimization of lead compounds into potent and selective agents.
The biological activity of quinoline-3-carboxylic acid derivatives is highly sensitive to the nature and position of substituents on the quinoline ring.
C2-Position: Substitution at the C2 position is critical for activity. For DNA-binding agents, a carbonyl group at this position can act as a hydrogen bond donor/acceptor, facilitating interaction with adenine (B156593) and guanine (B1146940) base pairs. nih.gov For other targets, such as Pim-1 kinase, the C2 position has been explored with various spacers linking to other chemical moieties. researchgate.net
C6-Position: Modifications at the C6 position have been shown to influence activity. In a series of potential HIV-1 integrase inhibitors, introducing a 3′,5′-dimethyl-1H-pyrazolyl moiety at C6 resulted in reduced hydrophobic interaction compared to a parent benzenyl group, leading to low inhibitory activity. mdpi.com
C7-Position: The C7 position is a key site for modification. In a study of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, the lipophilicity of the C7 substituent was directly correlated with the inhibition of cancer cell respiration. nih.gov Furthermore, the 8-hydroxy-quinoline-7-carboxylic acid scaffold was identified as a crucial pharmacophore for Pim-1 kinase inhibition, underscoring the importance of the C7-carboxylic acid. researchgate.net
C8-Position: The C8 position also plays a significant role. An 8-hydroxy group, in combination with the 7-carboxylic acid, was found to be essential for potent Pim-1 kinase inhibition, likely by interacting with key residues like Asp186 and Lys67 in the enzyme's ATP-binding pocket. researchgate.net
| Position | Substituent Type | Influence on Biological Activity | Target |
| C2 | Carbonyl group | Acts as H-bond donor/acceptor for DNA binding | DNA |
| C6 | Pyrazolylmethyl | Reduced hydrophobic interaction | HIV-1 Integrase |
| C7 | Lipophilic groups | Increased inhibition of cell respiration | Cellular Respiration |
| C7/C8 | Carboxylic acid (C7) & Hydroxyl (C8) | Crucial pharmacophore for kinase inhibition | Pim-1 Kinase |
The carboxylic acid group at the C3 position (or other positions like C7) is a recurring and vital feature for the biological activity of many quinoline derivatives. researchgate.net This functional group is typically ionized at physiological pH, forming a carboxylate anion that can engage in potent electrostatic interactions.
In the context of DHODH inhibition, the carboxylate group is a key part of the pharmacophore, forming a salt bridge with the positively charged side chain of an arginine residue (R136) in the enzyme's active site. nih.gov This strong ionic interaction is a primary anchor for the inhibitor molecule. The carboxylic acid can also participate in hydrogen bonding, for example, with a glutamine residue (Q47), further stabilizing the enzyme-inhibitor complex. nih.gov For Pim-1 kinase inhibitors, the carboxylic acid on the quinoline scaffold is also believed to be critical for interacting with key amino acids in the ATP-binding pocket. researchgate.net Moreover, the presence of the carboxylic acid can influence the physicochemical properties of the molecule, such as its pKa, which can enhance selectivity for the acidic microenvironment of tumors. nih.gov
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity. nih.govnih.gov Since biological targets like enzymes and receptors are themselves chiral, they often exhibit stereoselective binding with drug molecules.
Cellular and Molecular Pathway Modulation
Effects on Metabolic Pathways (e.g., Pyrimidine Biosynthesis)
The metabolic reprogramming of cancer cells is a critical hallmark of malignancy, with many cancer cells exhibiting an increased demand for nucleotides to support rapid proliferation. The pyrimidine biosynthesis pathway is a key target for some anticancer drugs.
Currently, there is no published research specifically investigating the effects of this compound or its derivatives on pyrimidine biosynthesis or other metabolic pathways in cells. Understanding whether this compound can interfere with the synthesis of essential building blocks for DNA and RNA would provide valuable insight into its potential as a therapeutic agent.
Data on the effects of this compound derivatives on metabolic pathways is not available in the reviewed literature.
Bioavailability and Pharmacokinetic Considerations in Preclinical Studies
The bioavailability and pharmacokinetic properties of a compound are critical determinants of its potential as a drug. These studies assess how a drug is absorbed, distributed, metabolized, and excreted by the body. While the modification of the quinoline scaffold is a known strategy to enhance pharmacokinetic properties, specific preclinical data for this compound are not documented in the available literature.
Future preclinical studies would need to be conducted to determine the bioavailability, plasma concentration, tissue distribution, and clearance rate of this compound to evaluate its potential for in vivo applications.
Advanced Applications and Future Research Directions for 7 Methylquinoline 3 Carboxylic Acid Compounds
Strategic Development in Medicinal Chemistry
The development of 7-Methylquinoline-3-carboxylic acid derivatives as therapeutic agents involves a meticulous process of lead compound optimization and the design of selective agents tailored for specific disease targets.
Lead Compound Optimization and Analogue Design
The journey from a hit compound to a viable drug candidate is paved with extensive lead optimization. This iterative process involves modifying the chemical structure of a lead molecule to enhance its efficacy, selectivity, and pharmacokinetic properties. For quinoline-3-carboxylic acid derivatives, this has been a key area of focus.
One successful approach in the broader class of quinoline-3-carboxylic acids has been the modification of the compound's acidity (pKa). Research has shown that altering the pKa value of 2,4-disubstituted quinoline-3-carboxylic acid derivatives can significantly enhance their selectivity for cancer cells over non-cancerous cells. ajrconline.org This is attributed to the acidic tumor microenvironment, which favors the absorption of the less ionized form of the drug. ajrconline.org This principle of pKa modulation could be strategically applied to this compound analogues to improve their therapeutic index.
The process of lead optimization often involves simplifying the molecular structure to improve synthetic accessibility and pharmacokinetic parameters, a strategy that has been successfully applied to various natural product-derived lead compounds. uni.lu This approach, combined with bioisosteric replacement and scaffold hopping, can lead to the discovery of novel and more effective therapeutic agents. google.com
Design of Selective Agents for Specific Disease Targets
A critical aspect of modern drug discovery is the design of agents that selectively interact with a specific biological target, thereby minimizing side effects. The quinoline-3-carboxylic acid scaffold has proven to be a versatile template for developing such selective agents.
For instance, derivatives of quinoline-3-carboxylic acid have been designed and synthesized as potent inhibitors of various enzymes implicated in disease. These include:
HIV-1 Integrase: The quinoline-3-carboxylic acid scaffold has been utilized as an alternative to diketo acids to develop novel HIV-1 integrase inhibitors. orientjchem.org By understanding the pharmacophore, which includes hydrogen bond acceptors, a negatively ionizable feature, and hydrophobic regions, researchers can design analogues that fit precisely into the enzyme's active site. orientjchem.org
Protein Kinase CK2: This enzyme is a target in cancer therapy, and derivatives of 3-quinoline carboxylic acid have been identified as inhibitors, with some showing activity in the micromolar range. researchgate.net The most potent inhibitors in this class were found among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives. researchgate.net
VEGFR-2: Certain quinoline-3-carboxylic acid derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth. scbt.com
The design of these selective agents often involves computational modeling to predict binding interactions and guide the synthesis of compounds with optimized affinity and selectivity for the target protein.
Exploration of Novel Therapeutic Avenues
Beyond their initial intended uses, researchers are exploring the potential of this compound derivatives in combination therapies and through repurposing strategies.
Potential in Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies to achieve better outcomes and overcome drug resistance. mdpi.com The synergistic effects of combining drugs with different mechanisms of action can lead to enhanced efficacy. mdpi.com
While specific preclinical studies on this compound in combination therapies are not yet widely reported, the known mechanisms of action of related quinoline (B57606) derivatives suggest significant potential. For example, a quinoline-based compound that inhibits a specific kinase could be combined with a traditional cytotoxic agent to attack cancer cells through multiple pathways. The development of hybrid molecules, where two pharmacophores are linked, is another promising strategy. mdpi.com Future research should focus on identifying rational combination partners for this compound derivatives based on their specific molecular targets.
Repurposing Strategies for Existing Derivatives
Drug repurposing, the identification of new uses for existing drugs, offers a faster and more cost-effective route to new treatments. Current time information in Leeds, GB. Several quinoline derivatives have been investigated for new therapeutic applications beyond their original indications.
A study evaluating various quinoline-related carboxylic acid derivatives, including quinoline-3-carboxylic acid, revealed their potential as antiproliferative and anti-inflammatory agents. Current time information in Leeds, GB. These compounds displayed selective viability reduction in certain cancer cell lines, suggesting their potential for repurposing in oncology. Current time information in Leeds, GB. The study highlighted that the chelation of divalent metals could be a potential mechanism for their repurposed pharmacological activities. Current time information in Leeds, GB. This opens up the possibility of exploring existing derivatives of this compound for new therapeutic roles in cancer and inflammatory diseases.
Innovative Synthetic Methodologies
The efficient and versatile synthesis of the this compound scaffold and its derivatives is crucial for enabling extensive medicinal chemistry research. Several innovative synthetic methodologies have been developed for quinoline cores, which can be adapted for this specific compound.
One notable approach is the direct oxidation of the corresponding 8-methylquinoline (B175542) compound to yield a quinoline-8-carboxylic acid. A patented process describes the preparation of 7-chloro-3-methylquinoline-8-carboxylic acid through the direct oxidation of 7-chloro-3,8-dimethylquinoline (B3058645) in the presence of sulfuric acid and a catalyst. google.com This method avoids the need for a bromomethyl intermediate, offering a more direct and higher-yielding route. google.com
Another relevant synthetic strategy involves a two-step process starting from m-toluidine (B57737) to selectively synthesize 7-methyl-8-nitroquinoline, a key intermediate that could potentially be converted to this compound. ajrconline.org This method utilizes the Skraup synthesis followed by a selective nitration reaction. ajrconline.org
Furthermore, novel one-pot protocols have been developed for the synthesis of related bisquinoline systems, demonstrating the ongoing innovation in quinoline chemistry. researchgate.net The development of efficient, multicomponent reactions also presents a powerful strategy for rapidly generating diverse libraries of quinoline derivatives for biological screening. mdpi.com
Sustainable and Green Chemistry Approaches
The synthesis of quinoline derivatives, including this compound, is increasingly guided by the principles of green chemistry to mitigate environmental impact. mdpi.com Traditional synthesis methods often involve hazardous chemicals, high temperatures, and substantial waste, prompting a shift towards more sustainable practices. nih.gov Modern approaches focus on improving atom economy, using safer solvents, and reducing energy consumption. jddhs.com
Key green strategies in quinoline synthesis include:
Catalysis: The use of reusable heterogeneous catalysts, such as metal-organic frameworks and supported metal nanoparticles, allows for milder reaction conditions and easier product separation. researchgate.net Transition metal complexes, particularly those involving palladium and copper, have proven effective in facilitating the cross-coupling and cyclization reactions necessary for forming the quinoline core. numberanalytics.com
Alternative Reaction Media: Researchers are exploring greener solvents like glycerol (B35011) and even water to replace volatile and toxic organic solvents. researchgate.net Ionic liquids are also being used as recyclable reaction media that can lead to high yields and shorter reaction times. nih.gov In some cases, solvent-free reaction conditions have been developed, further minimizing environmental impact. mdpi.com
Energy-Efficient Methods: Microwave-assisted synthesis has emerged as a powerful technique that can dramatically shorten reaction times, increase yields, and simplify work-up procedures compared to conventional heating methods. jddhs.comnih.govresearchgate.net Ultrasound irradiation is another energy-efficient method that has been successfully applied to quinoline synthesis. nih.gov
Multicomponent Reactions: These reactions, which form complex products like quinolines from three or more starting materials in a single step, are inherently atom-economical and reduce waste. researchgate.net The Friedländer annulation, a classic method for quinoline synthesis, is often adapted for use in green chemistry protocols. researchgate.net
A notable green route for quinoline synthesis involves the vapor-phase reaction of glycerol and aniline (B41778) using a Ni/mesoporous beta zeolite catalyst, which demonstrates high yields and catalyst stability. researchgate.net These sustainable approaches not only reduce the environmental footprint of chemical manufacturing but also often lead to more efficient and cost-effective processes. mdpi.comnih.gov
Flow Chemistry and High-Throughput Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of quinoline derivatives. numberanalytics.com Flow chemistry offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, improved yields, and greater reproducibility. numberanalytics.comnih.gov This technology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates, which are common in heterocyclic synthesis.
Recent developments have demonstrated the successful application of flow chemistry to well-known quinoline synthesis reactions, such as the Doebner–von Miller and Friedländer reactions. numberanalytics.comnih.gov Photochemical methods in continuous flow have also been developed, utilizing high-power LED lamps to efficiently produce various substituted quinolines with high throughput. researchgate.netvapourtec.com This approach is not only more efficient but also aligns with green chemistry principles by minimizing waste and energy consumption. nih.govresearchgate.net
Key advantages of flow chemistry in this context include:
Enhanced Safety and Control: Precise management of reaction conditions minimizes risks associated with hazardous reactions. acs.org
Increased Efficiency and Scalability: Continuous processing allows for higher productivity and straightforward scaling from laboratory to industrial production. numberanalytics.comvapourtec.com
Rapid Optimization: Flow systems enable faster optimization of reaction parameters compared to batch methods. acs.org
Integration with Other Technologies: Flow chemistry can be coupled with high-throughput screening and automated systems to rapidly synthesize and evaluate large libraries of quinoline derivatives, accelerating the discovery of new drug candidates and materials.
This synergy between flow chemistry and high-throughput synthesis is a powerful tool for exploring the vast chemical space of this compound analogues and identifying compounds with optimized properties.
Outlook and Remaining Research Challenges
The field of this compound and its derivatives holds considerable promise, but several challenges remain to be addressed to unlock its full potential.
A primary area of ongoing research is the development of more regioselective and efficient synthetic methods. The ability to precisely control the position of functional groups on the quinoline scaffold is critical for fine-tuning the biological activity and material properties of these compounds. Future work will likely focus on novel catalytic systems that can achieve high selectivity under sustainable conditions.
Exploring the full therapeutic potential of these compounds is another key challenge. While their role as kinase inhibitors is an active area of investigation, there is a vast, underexplored chemical space that may yield derivatives with novel mechanisms of action for various diseases, including cancer and infectious diseases. nih.govresearchgate.net The structural similarity of quinoline-3-carboxylic acids to scaffolds used in HIV-1 integrase inhibitors also suggests a promising avenue for future drug development. mdpi.com
Furthermore, the application of these compounds in materials science is an emerging frontier. Their unique electronic and photophysical properties make them attractive candidates for use in advanced materials, but overcoming challenges related to stability and performance is crucial for practical implementation.
Finally, a significant hurdle in bringing new quinoline-based drugs to market is the high cost and time associated with clinical trials. nih.gov The strategy of repurposing existing or previously studied quinoline compounds for new therapeutic uses offers a more time- and resource-efficient path to drug development. nih.gov Integrating computational modeling with experimental synthesis will be vital to guide the design of new derivatives and predict their properties, thereby accelerating the discovery process.
Q & A
Q. How do substituent modifications (e.g., halogenation) alter the physicochemical properties of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
